molecular formula C18H13ClN2O4 B2784044 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde CAS No. 839685-25-5

4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde

Cat. No.: B2784044
CAS No.: 839685-25-5
M. Wt: 356.76
InChI Key: UNFDMSJRGJOKHG-UHFFFAOYSA-N
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Description

4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde (CAS 881460-55-5) is a chemical compound with the molecular formula C18H12BrClN2O4 and a molecular weight of 435.65600 . This benzaldehyde derivative features a complex structure integrating a pyridazinone moiety, a scaffold frequently investigated in medicinal chemistry for its diverse biological activities. Compounds containing the 1-phenyl-6-oxo-1,6-dihydropyridazine core are often explored as key intermediates in pharmaceutical research, particularly in the development of potential enzyme inhibitors and receptor ligands . The specific presence of bromo, chloro, and methoxy substituents on the aromatic rings makes this molecule a valuable and versatile building block for organic synthesis. Researchers can utilize this compound in the design and synthesis of novel small molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new therapeutic agents. The exact mechanism of action and primary research applications are dependent on the specific biological target under investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxy-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-24-15-9-12(11-22)7-8-14(15)25-16-10-20-21(18(23)17(16)19)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFDMSJRGJOKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H17ClN2O4C_{20}H_{17}ClN_{2}O_{4} with a molecular weight of approximately 384.8 g/mol. Its structure includes a dihydropyridazin moiety which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antitumor Activity

Recent studies have highlighted the potential of dihydropyridazine derivatives in exhibiting antitumor properties. The presence of the methoxy group in the structure may enhance its cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications on the phenyl and pyridazine rings significantly influence the compound's efficacy against tumor cells.

Table 1: Antitumor Activity Data

CompoundCell Line TestedIC50 (µM)Reference
4-[(5-Chloro...]-3-methoxy...MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.2

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Dihydropyridazine derivatives have been shown to inhibit various inflammatory pathways, particularly through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to increased levels of cyclic AMP (cAMP), which can suppress inflammatory responses.

Case Study: PDE Inhibition
A study demonstrated that a related dihydropyridazine compound effectively reduced eosinophil activation in an asthma model by inhibiting PDE activity, suggesting similar potential for 4-[(5-Chloro...]-3-methoxybenzaldehyde .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Inhibition of PDE Enzymes : By inhibiting PDEs, the compound increases intracellular cAMP levels, leading to reduced inflammation and potential antitumor effects.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as indicated by increased levels of pro-apoptotic markers in treated cell lines.

Comparison with Similar Compounds

Methoxy vs. Ethoxy Substituents

  • 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde (): Replaces the methoxy group with an ethoxy group at position 3. Ethoxy derivatives are often explored to modulate metabolic stability, as larger alkoxy groups resist oxidative degradation .

Methoxy vs. Methylphenyl Substituents

  • 4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde (, Entry 2): Substitutes the phenyl group at position 1 of the pyridazinone ring with a 4-methylphenyl group.

Aldehyde vs. Nitrile Functional Group

  • 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile ():
    • Replaces the aldehyde (-CHO) with a nitrile (-CN) group.
    • The nitrile’s strong electron-withdrawing nature may reduce reactivity in condensation reactions but improve stability under basic conditions.
    • This substitution could influence hydrogen-bonding interactions in biological systems .

Modifications to the Pyridazinone Core

Chlorine Substituent Position

  • 4-Chlorobenzaldehyde (5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazone ():
    • Forms a hydrazone derivative by condensing the aldehyde with a hydrazine group.
    • Hydrazones exhibit varied stability and redox properties, often serving as prodrugs or metal-chelating agents .

Piperazine-Linked Derivatives

  • tert-Butyl 4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate ():
    • Incorporates a piperazine ring via a carboxylate linker.
    • Piperazine derivatives are common in drug design to improve solubility and bioavailability .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituent Differences Potential Implications Reference
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde C₁₈H₁₃ClN₂O₄ 356.76 Reference compound Versatile intermediate for condensation reactions
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde C₁₉H₁₅ClN₂O₄ 370.79 Ethoxy instead of methoxy Increased lipophilicity, metabolic stability
4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde C₁₉H₁₅ClN₂O₄ 370.79 4-Methylphenyl at pyridazinone position 1 Enhanced steric effects, altered binding
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile C₁₈H₁₂ClN₃O₃ 353.76 Nitrile instead of aldehyde Improved stability, reduced reactivity
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde C₁₇H₁₁ClN₂O₃ 326.73 No methoxy on benzaldehyde Reduced hydrogen-bonding capacity

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